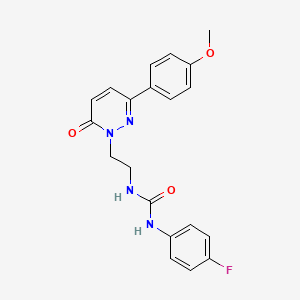

1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-28-17-8-2-14(3-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-16-6-4-15(21)5-7-16/h2-11H,12-13H2,1H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKWUMOIJMRXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 345.38 g/mol. Its structure includes a urea moiety linked to a pyridazine derivative, which is known for influencing biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to modulate specific cellular pathways involved in cancer cell proliferation and survival. The urea group enhances membrane permeability, allowing for better cellular uptake. Research indicates that derivatives of urea can exhibit significant anticancer activity by interfering with critical signaling pathways such as:

- Apoptosis Induction : The compound may promote programmed cell death in malignant cells.

- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing.

- Inhibition of Kinase Activity : Some studies suggest that similar compounds inhibit protein kinases involved in tumor growth.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound. Here are some key findings:

Case Studies

- Cytotoxicity Assays : In a study conducted by Kesuma et al., various urea derivatives were synthesized and tested against human breast cancer cell lines (T47D). The results indicated that modifications in the urea structure significantly influenced their cytotoxic effects, with certain derivatives showing enhanced activity against cancer cells .

- Mechanistic Insights : Research involving docking studies has suggested that the compound interacts with specific protein targets involved in cancer cell signaling pathways. These interactions may lead to the inhibition of tumor growth through multiple mechanisms, including the disruption of angiogenesis and metastasis .

Scientific Research Applications

Inhibition of Enzymes

The compound has been studied for its inhibitory effects on various enzymes, particularly in the context of cancer therapeutics. Research indicates that similar compounds can inhibit protein kinases, which play a crucial role in cell signaling pathways related to cancer progression .

Antitumor Activity

Recent studies have shown that derivatives of similar structures exhibit significant antitumor activity. For instance, compounds with similar urea linkages have been evaluated for their efficacy against different cancer cell lines, demonstrating promising results in reducing cell proliferation and inducing apoptosis .

| Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 0.5 | Apoptosis induction |

| Study B | MCF-7 | 0.8 | Cell cycle arrest |

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may exhibit neuroprotective properties by inhibiting monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl rings can enhance MAO-B inhibition.

Case Study 1: Anticancer Activity

A study conducted on a series of pyridazinone derivatives, including the target compound, revealed that modifications to the urea group significantly enhanced anticancer activity against breast cancer cells. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions with the target proteins involved in tumor growth.

Case Study 2: Neuroprotection

In another investigation, the neuroprotective effects were assessed using rat models subjected to oxidative stress. The administration of the compound resulted in reduced markers of neuronal damage and improved behavioral outcomes compared to control groups.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its pyridazinone core, urea linker, and aryl substituents (4-fluorophenyl and 4-methoxyphenyl). Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Comparison

Key Observations:

Core Structure: The pyridazinone core in the target compound distinguishes it from quinazolinone-based analogs (e.g., 6d, 6f). Piperazine-substituted pyridazinones (e.g., 6c) exhibit modified solubility and receptor interactions due to the basic nitrogen in piperazine, which is absent in the target compound .

Linker Type :

- The urea linker in the target compound enables stronger hydrogen bonding compared to acetamide (6c) or acetic acid () linkers. Urea derivatives often exhibit enhanced bioavailability and target engagement in medicinal chemistry .

Physicochemical Properties

- Melting Points : Urea-linked compounds (e.g., 6d, 6f) generally exhibit higher melting points (198–232°C) than acetamide derivatives (174–176°C), reflecting stronger intermolecular hydrogen bonding in ureas .

- Solubility : The 4-methoxyphenyl group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., 6d with 4-chlorophenyl in ) due to its electron-donating nature .

Q & A

Q. Critical Parameters :

- Monitor reaction progress via TLC (silica gel, UV visualization).

- Optimize solvent polarity during recrystallization to avoid co-precipitation of byproducts.

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

Structural Characterization :

Q. Functional Screening :

- Enzyme Inhibition Assays : Test against PDE4 or HDACs using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDACs) .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in HEK-293 or HepG2 cells .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

Systematic modifications and their effects:

Q. Experimental Design :

- Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., CXCR3 or HDACs) .

- Synthesize analogs with targeted substitutions and compare IC50 values in dose-response assays.

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

Assay Standardization :

- Repeat experiments with internal controls (e.g., known PDE4 inhibitors like rolipram) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) .

Purity Verification :

Target Profiling :

- Perform kinome-wide screening (Eurofins KinaseProfiler) to identify off-target interactions .

Advanced: What computational methods predict metabolic stability and toxicity?

Methodological Answer:

- Metabolic Stability :

- Toxicity Prediction :

Advanced: How can polymorphism affect pharmacological performance?

Methodological Answer:

Polymorphs may differ in solubility and bioavailability. Characterization involves:

- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic vs. orthorhombic forms) .

- DSC/TGA : Measure melting points and thermal stability (e.g., Form I melts at 215°C vs. Form II at 198°C) .

- Solubility Testing : Compare equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) .

Advanced: What strategies enhance target selectivity?

Methodological Answer:

- Fragment-Based Design : Introduce steric hindrance (e.g., methyl groups) near the urea moiety to block off-target binding .

- Biophysical Validation :

- Use SPR to measure binding kinetics (KD, kon/koff) for primary vs. secondary targets .

- Perform RNA-seq on treated cells to identify unintended pathway activation .

Advanced: How to assess synergistic effects with other therapeutics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.